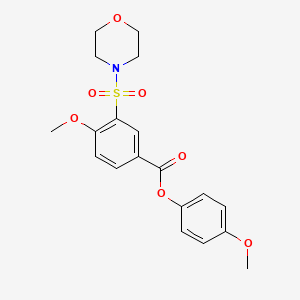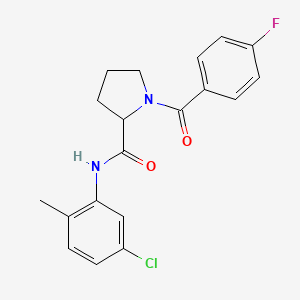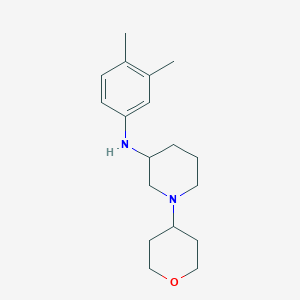![molecular formula C13H24N2O B6106913 [1-(1-Azabicyclo[2.2.2]octan-3-yl)piperidin-2-yl]methanol](/img/structure/B6106913.png)
[1-(1-Azabicyclo[2.2.2]octan-3-yl)piperidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(1-Azabicyclo[2.2.2]octan-3-yl)piperidin-2-yl]methanol is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both azabicyclo and piperidine moieties in its structure makes it a versatile scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1-Azabicyclo[2.2.2]octan-3-yl)piperidin-2-yl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the azabicyclo[2.2.2]octane core, followed by the introduction of the piperidine ring and subsequent functionalization to introduce the methanol group. Reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods not only enhance efficiency but also reduce the environmental impact by minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
[1-(1-Azabicyclo[2.2.2]octan-3-yl)piperidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in drug design.
Scientific Research Applications
[1-(1-Azabicyclo[2.2.2]octan-3-yl)piperidin-2-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications due to its unique structure and pharmacological properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(1-Azabicyclo[2.2.2]octan-3-yl)piperidin-2-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The azabicyclo and piperidine moieties play a crucial role in binding to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
2-Azabicyclo[2.2.1]heptane: Known for its applications in the synthesis of bridged aza-bicyclic structures.
Uniqueness
The uniqueness of [1-(1-Azabicyclo[2.2.2]octan-3-yl)piperidin-2-yl]methanol lies in its combined azabicyclo and piperidine structure, which provides a versatile scaffold for drug development. Its ability to undergo various chemical reactions and its potential pharmacological properties make it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
[1-(1-azabicyclo[2.2.2]octan-3-yl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c16-10-12-3-1-2-6-15(12)13-9-14-7-4-11(13)5-8-14/h11-13,16H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIHTPVHZHXYER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C2CN3CCC2CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2'-[1,2-phenylenebis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B6106841.png)

![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B6106858.png)
![5-{[4-(3-methylphenoxy)-1-piperidinyl]carbonyl}-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B6106860.png)


![N-[2-(acetylamino)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6106872.png)
![1-(2,2-dimethylpropyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6106878.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,3-dichlorophenyl)glycinamide](/img/structure/B6106895.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methyl-8-methylsulfanylquinoline](/img/structure/B6106901.png)
![2-[benzenesulfonyl(benzyl)amino]-N-phenylacetamide](/img/structure/B6106909.png)
![3-(4-chlorophenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6106918.png)
![[1-[1-[(E)-2-methylbut-2-enyl]piperidin-3-yl]piperidin-4-yl]methanol](/img/structure/B6106926.png)
